Electron Affinity & Redox Propensity vs. p-Benzoquinone
Computational analysis predicts a significantly lower adiabatic electron affinity (EAad) for p-benzoquinone imine (VI) compared to the parent p-benzoquinone (I). This difference quantifies the diminished one-electron reducibility and altered redox cycling capacity of the imine analog [1].
| Evidence Dimension | Adiabatic Electron Affinity (EAad) Difference |
|---|---|
| Target Compound Data | Not explicitly quantified, but EAad(VI) < EAad(I) consistently predicted. |
| Comparator Or Baseline | p-Benzoquinone (I) has higher EAad than p-benzoquinone imine (VI). |
| Quantified Difference | EAad(I) - EAad(VI) ≈ 8-9 kcal/mol |
| Conditions | Calculated by Density Functional Theory (DFT), Hybrid HF/DF (B3LYP), and AM1-HE semi-empirical methods. |
Why This Matters
This quantitative reduction in electron affinity directly informs a user that p-benzoquinone imine will exhibit a lower propensity for one-electron reduction and subsequent superoxide generation compared to p-benzoquinone, which is critical for designing redox cycling studies.
- [1] Mariam, Y. H., & Chantranupong, L. (1997). Electron affinities of p-benzoquinone, p-benzoquinone imine and p-benzoquinone diimine, and spin densities of their p-benzosemiquinones computed by several quantum chemical models. Journal of Computer-Aided Molecular Design, 11(4), 345-356. View Source
